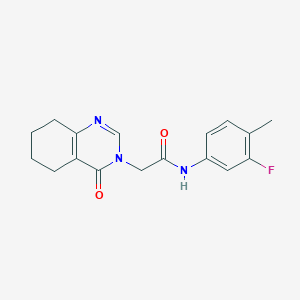

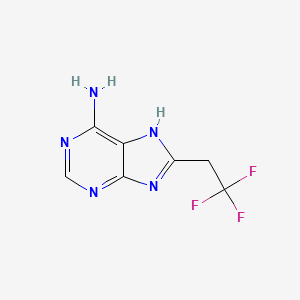

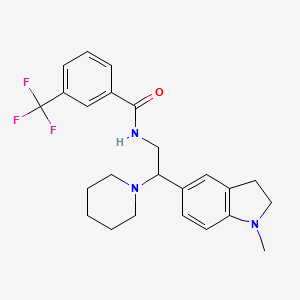

![molecular formula C30H28ClN3O3S2 B2472264 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride CAS No. 1215793-72-8](/img/structure/B2472264.png)

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzothiazole derivative . Benzothiazoles are known for their strong fluorescence and luminescence properties and are present in many commercially important organic fluorescent materials . They have attracted significant research interest in the field of organic light-emitting diodes .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various reactions, including acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Applications De Recherche Scientifique

Chemical Synthesis and Structural Diversity

- N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride is involved in the generation of structurally diverse libraries through alkylation and ring closure reactions. It reacts with various compounds to produce dithiocarbamates, thioethers, and a range of heterocyclic compounds, showing its utility in creating diverse molecular structures (Roman, 2013).

Antimicrobial and Anticancer Properties

- Compounds derived from similar chemical structures have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, as well as cytotoxic activity against mammalian Vero cell line (Palkar et al., 2017).

- Some derivatives have shown efficacy as anticancer agents with low toxicity. This is evident in their antiproliferative activities against various cancer cell lines and reduced acute oral toxicity, indicating potential therapeutic applications (Xie et al., 2015).

Application in Drug Discovery and Design

- This compound and its derivatives serve as key intermediates in drug discovery, particularly in the synthesis of molecules with potential applications in treating various diseases. Their structural versatility aids in the exploration of new pharmacologically active compounds (Deau et al., 2014).

Role in Kinase Inhibition and Cancer Treatment

- Some structurally related compounds have been investigated for their role in kinase inhibition, which is crucial in cancer treatment. They exhibit significant inhibition of cell proliferation in various cancer cells, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).

Mécanisme D'action

Target of Action

Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory effects against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been associated with inhibitory effects against mycobacterium tuberculosis , suggesting that they may interfere with the growth and survival of this bacterium.

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O3S2.ClH/c1-35-20-12-13-21(24(16-20)36-2)28(34)32-30-27(29-31-23-10-6-7-11-25(23)37-29)22-14-15-33(18-26(22)38-30)17-19-8-4-3-5-9-19;/h3-13,16H,14-15,17-18H2,1-2H3,(H,32,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBZZPKINUKKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

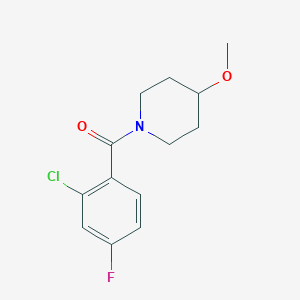

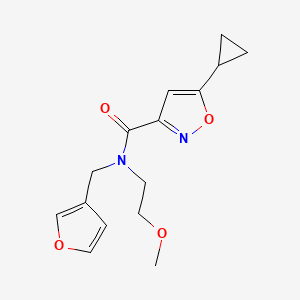

![N-[1-(1,3-Oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2472181.png)

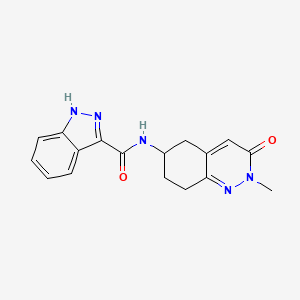

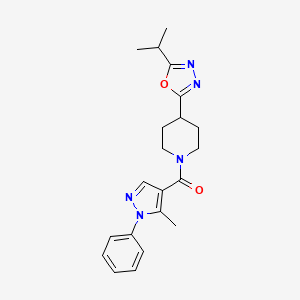

![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)

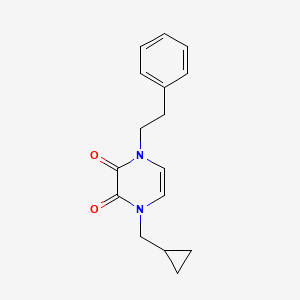

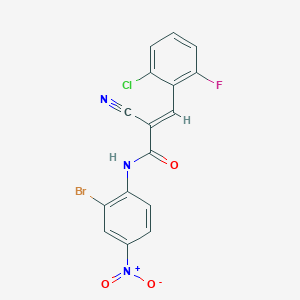

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)